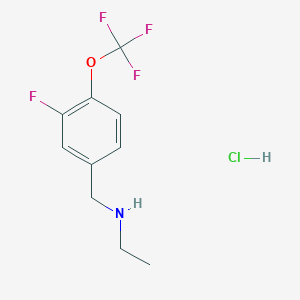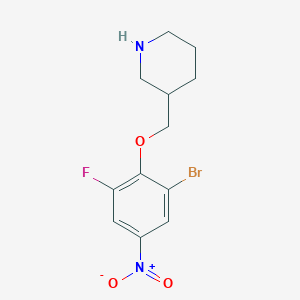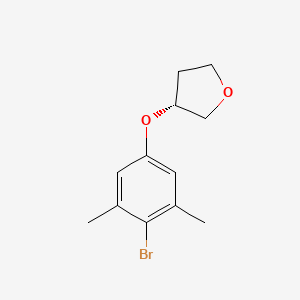
sodium;2,8-dioxo-7,9-dihydro-3H-purine-6-thiolate;dihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “sodium;2,8-dioxo-7,9-dihydro-3H-purine-6-thiolate;dihydrate” is a chemical entity listed in the PubChem database. It is a small organic molecule with potential applications in various scientific fields. The compound’s structure and properties make it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “sodium;2,8-dioxo-7,9-dihydro-3H-purine-6-thiolate;dihydrate” involves multiple steps, including the formation of key intermediates and the use of specific reagents and catalysts. The exact synthetic route may vary depending on the desired purity and yield. Common reaction conditions include controlled temperature, pressure, and pH levels to ensure optimal reaction rates and product formation.
Industrial Production Methods: Industrial production of compound “this compound” typically involves large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Compound “sodium;2,8-dioxo-7,9-dihydro-3H-purine-6-thiolate;dihydrate” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
Compound “sodium;2,8-dioxo-7,9-dihydro-3H-purine-6-thiolate;dihydrate” has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases. Its pharmacokinetic and pharmacodynamic properties are studied to understand its efficacy and safety.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals. It serves as an intermediate in the synthesis of active pharmaceutical ingredients and other industrial products.
Mecanismo De Acción
The mechanism of action of compound “sodium;2,8-dioxo-7,9-dihydro-3H-purine-6-thiolate;dihydrate” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact mechanism depends on the compound’s structure and the nature of its interactions with target molecules.
Comparación Con Compuestos Similares
CID 2632: A cephalosporin antibiotic with antibacterial properties.
CID 6540461: Another cephalosporin with similar pharmacological action.
CID 5362065: A cephalosporin used in treating bacterial infections.
CID 5479530: A cephalosporin with a broad spectrum of activity against bacteria.
Comparison: Compound “sodium;2,8-dioxo-7,9-dihydro-3H-purine-6-thiolate;dihydrate” is unique in its structural features and potential applications. Unlike the cephalosporins listed above, which are primarily used as antibiotics, “this compound” has broader applications in chemistry, biology, and industry. Its versatility and potential for various scientific research applications make it a valuable compound for further study.
Propiedades
IUPAC Name |
sodium;2,8-dioxo-7,9-dihydro-3H-purine-6-thiolate;dihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2S.Na.2H2O/c10-4-6-1-2(7-4)8-5(11)9-3(1)12;;;/h(H4,6,7,8,9,10,11,12);;2*1H2/q;+1;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSPDKTYWCCHDHC-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12=C(NC(=O)N1)NC(=O)N=C2[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C12=C(NC(=O)N1)NC(=O)N=C2[S-].O.O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N4NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(2R,3R,4S,5R)-2-amino-3,5,6-trihydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanal;hydrochloride](/img/structure/B8127598.png)







![N-[(3-Iodophenyl)methyl]cyclopentanamine](/img/structure/B8127660.png)





